molecular formula C10H8ClNO B13107771 5-Methyl-1h-indole-2-carbonyl chloride CAS No. 95538-31-1

5-Methyl-1h-indole-2-carbonyl chloride

Cat. No.: B13107771
CAS No.: 95538-31-1
M. Wt: 193.63 g/mol
InChI Key: RIHSEHIILZGQRQ-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-2-carbonyl chloride (: 95538-31-1) is a versatile chemical reagent designed for research applications in medicinal and organic chemistry. This compound serves as a crucial synthetic intermediate, particularly as an electrophilic building block for constructing more complex molecules via amide bond formation. Its high reactivity toward nucleophiles, such as amines, enables researchers to efficiently synthesize a wide array of indole-2-carboxamide derivatives . The indole scaffold is a privileged structure in drug discovery, known for its broad biological potential . As such, this reagent is primarily used to create novel chemical entities for biological screening. Specific research applications include the synthesis of compounds evaluated for antiproliferative activity against various human cancer cell lines (e.g., MCF-7, A549, HCT116) , as well as the development of potential hypolipidemic agents tested in hyperlipidemic models . Furthermore, substituted indoles analogous to those accessible from this reagent have been identified as starting points in optimization campaigns for neglected tropical diseases, such as Chagas disease . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95538-31-1

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-methyl-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3

InChI Key

RIHSEHIILZGQRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1h Indole 2 Carbonyl Chloride and Its Precursors

Precursor Synthesis: 5-Methyl-1H-indole-2-carboxylic Acid

The construction of the 5-methyl-1H-indole-2-carboxylic acid scaffold can be achieved through several distinct synthetic strategies. These include thermal cyclizations, transition-metal-catalyzed carbonylations, and direct C-H functionalization approaches.

The Hemetsberger indole (B1671886) synthesis is a classic method that provides access to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org The reaction is believed to proceed via a nitrene intermediate. wikipedia.orgresearchgate.net For the synthesis of the 5-methyl substituted target, the process would commence with an aldol-type condensation between 4-methylbenzaldehyde (B123495) and an α-azidoacetate, such as ethyl azidoacetate, to form the corresponding ethyl α-azido-β-(4-methylphenyl)acrylate. researchgate.netrsc.org Subsequent thermolysis of this intermediate, typically in a high-boiling solvent like xylene, induces cyclization to yield ethyl 5-methyl-1H-indole-2-carboxylate. researchgate.netresearchgate.net The final step involves the hydrolysis of the ester to the desired carboxylic acid. While yields are often good, this method's popularity is somewhat limited by the stability and synthesis challenges of the azido (B1232118) starting materials. wikipedia.org

Related cyclization protocols, such as the Fischer indole synthesis, also provide a robust route. acs.orgresearchgate.net This pathway can be adapted by reacting the hydrazone derived from 4-methylphenylhydrazine (B1211910) and a pyruvate (B1213749) derivative, followed by cyclization under acidic conditions to form the indole ring system. acs.org

Starting Material (Aldehyde)ReagentIntermediateProduct (Ester)Typical Yield
4-MethylbenzaldehydeEthyl AzidoacetateEthyl (2Z)-2-azido-3-(4-methylphenyl)acrylateEthyl 5-methyl-1H-indole-2-carboxylate>70% wikipedia.org

Modern transition-metal catalysis offers powerful alternatives for constructing the indole-2-carboxylate (B1230498) core. thieme-connect.de Palladium-catalyzed carbonylation reactions are particularly effective for introducing the C2-carboxyl group. acs.org These reactions typically involve the coupling of a suitable indole precursor with a source of carbon monoxide.

One common strategy is the carbonylative Sonogashira coupling of a 2-haloindole, such as 2-iodo-5-methylindole, with an alcohol under a carbon monoxide atmosphere. The palladium catalyst facilitates the oxidative addition into the carbon-halogen bond, followed by CO insertion and subsequent nucleophilic attack by the alcohol to generate the ester, which can then be hydrolyzed. Alternatively, solid CO-releasing molecules (CORMs) can be used to avoid handling gaseous carbon monoxide directly. researchgate.net The choice of ligand, base, and solvent is critical for optimizing the reaction yield and selectivity. thieme-connect.de

Indole SubstrateCoupling PartnerCatalyst SystemCO SourceProduct Type
2-Iodo-5-methylindoleMethanolPd(OAc)₂ / LigandCO Gas or CORMMethyl 5-methyl-1H-indole-2-carboxylate
5-Methylindole (B121678)Aryl BromidePd(OAc)₂ / BuPAd₂Mo(CO)₆N-Acyl-5-methylindole thieme-connect.de

Direct C-H activation has emerged as an efficient and atom-economical strategy for synthesizing substituted indoles. researchgate.netacs.org For the preparation of indole-2-carboxylic acids, this approach involves the regioselective functionalization of the C2-H bond of an N-protected 5-methylindole. acs.org A directing group installed on the indole nitrogen guides a transition metal catalyst, commonly palladium or rhodium, to the C2 position to facilitate carboxylation. acs.org

The process can involve an oxidative annulation with a suitable coupling partner. acs.org Although employing free carboxylic acids in C-H activation can be challenging, specialized ligand and catalyst systems have been developed to overcome these hurdles. mpg.de These advanced methods provide a direct route to the desired acid, potentially reducing the number of synthetic steps compared to traditional methods. acs.org

Transformation of 5-Methyl-1H-indole-2-carboxylic Acid to its Acyl Chloride

The conversion of the stable carboxylic acid to the highly reactive acyl chloride is a crucial activation step for further synthetic transformations. This is typically achieved using standard chlorinating agents.

The most common and cost-effective reagent for converting carboxylic acids to acyl chlorides is thionyl chloride (SOCl₂). chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction of 5-methyl-1H-indole-2-carboxylic acid with thionyl chloride replaces the hydroxyl group of the acid with a chlorine atom. youtube.com The mechanism involves the carboxylic acid attacking the sulfur of thionyl chloride, which, after rearrangement and loss of a chloride ion, forms a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive, and the chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. chemguide.co.uklibretexts.org

Other analogous reagents that can effect this transformation include oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukpearson.comyoutube.com Oxalyl chloride is often used for its milder reaction conditions, while phosphorus chlorides are highly reactive but can generate phosphorus-based byproducts that may be difficult to remove. youtube.comcommonorganicchemistry.com

Chlorinating AgentFormulaByproductsKey Advantages
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Inexpensive, gaseous byproducts are easily removed. chemguide.co.ukyoutube.com
Oxalyl Chloride(COCl)₂CO₂(g), CO(g), HCl(g)Milder conditions, often used with a DMF catalyst. commonorganicchemistry.comchemicalbook.com
Phosphorus PentachloridePCl₅POCl₃, HCl(g)Highly reactive, can be used for less reactive acids. chemguide.co.ukyoutube.com

Achieving high purity and yield in the synthesis of 5-methyl-1H-indole-2-carbonyl chloride requires careful optimization of reaction conditions. The indole nucleus can be sensitive to the strongly acidic conditions generated during the reaction. researchgate.net

Key optimization parameters include:

Reagent Choice: While thionyl chloride is common, oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) is a milder alternative that often provides cleaner reactions and higher yields for sensitive substrates. chemicalbook.com

Temperature Control: The reaction is typically performed at reflux, but for sensitive substrates, lower temperatures may be necessary to prevent degradation or side reactions on the indole ring. commonorganicchemistry.com

Solvent: The reaction can be run neat in excess thionyl chloride or in an inert solvent such as dichloromethane or toluene. commonorganicchemistry.com The use of a solvent can help to control the reaction temperature and facilitate handling.

Purification: Since the byproducts of thionyl chloride and oxalyl chloride are gaseous, purification is simplified. libretexts.org However, any excess reagent must be removed, typically under vacuum. The final acyl chloride product, if not used immediately, may require purification by distillation or crystallization to achieve high purity. chemguide.co.uk

By carefully controlling these factors, the transformation of 5-methyl-1H-indole-2-carboxylic acid to its acyl chloride can be performed efficiently, providing a high-quality intermediate for subsequent chemical synthesis.

Reactivity Profiles and Advanced Derivatization Strategies of 5 Methyl 1h Indole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the cornerstone of the chemistry of 5-Methyl-1H-indole-2-carbonyl chloride. masterorganicchemistry.com This class of reactions proceeds via a two-step addition-elimination mechanism. khanacademy.orglibretexts.org A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. khanacademy.orglibretexts.org This pathway allows for the efficient conversion of the acyl chloride into a diverse array of other carboxylic acid derivatives.

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of 5-methyl-1H-indole-2-carboxamides. This transformation, often referred to as the Schotten-Baumann reaction, typically involves combining the acyl chloride with the amine in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. fishersci.co.uk The high reactivity of the acyl chloride allows these reactions to proceed under mild conditions with high yields. researchgate.net

The process is highly efficient for a broad spectrum of amines, including aliphatic, aromatic, and heterocyclic amines. The resulting amide bond is a critical functional group in medicinal chemistry, making this reaction a key step in the synthesis of many biologically active compounds. asiaresearchnews.comacs.org For instance, the reaction with various amines can be used to generate a library of indole-2-carboxamide derivatives for structure-activity relationship (SAR) studies.

Table 1: Examples of Amide Bond Formation This table presents illustrative examples of potential reactions based on established chemical principles.

Amine Product Name Product Structure
Aniline N-phenyl-5-methyl-1H-indole-2-carboxamide N-phenyl-5-methyl-1H-indole-2-carboxamide
Piperidine (5-methyl-1H-indol-2-yl)(piperidin-1-yl)methanone
Benzylamine N-benzyl-5-methyl-1H-indole-2-carboxamide

Similar to amide formation, this compound readily undergoes esterification upon reaction with alcohols and phenols. This nucleophilic acyl substitution reaction yields the corresponding 5-methyl-1H-indole-2-carboxylates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

The reactivity of the alcohol or phenol (B47542) plays a role in the reaction conditions required. Primary alcohols are generally more reactive than secondary alcohols, while tertiary alcohols may require more forcing conditions due to steric hindrance. Phenols, being more acidic than alcohols, can also be readily acylated. This method provides a direct route to various ester derivatives, which are valuable as synthetic intermediates and can exhibit their own biological properties. researchgate.net

Table 2: Examples of Esterification Reactions This table presents illustrative examples of potential reactions based on established chemical principles.

Alcohol/Phenol Product Name Product Structure
Methanol Methyl 5-methyl-1H-indole-2-carboxylate
Isopropanol Isopropyl 5-methyl-1H-indole-2-carboxylate
Phenol Phenol 5-methyl-1H-indole-2-carboxylate

The electrophilicity of the acyl chloride group extends its reactivity to a variety of other heteroatom nucleophiles, particularly those centered on sulfur. For example, reaction with thiols (mercaptans) in the presence of a base leads to the formation of thioesters. Thioesters are important in both synthetic chemistry and biochemistry. The reaction with sulfur nucleophiles proceeds analogously to that with alcohols, highlighting the versatility of the acyl chloride as a functional handle for introducing diverse chemical moieties. researchgate.net This reactivity allows for the synthesis of a broad range of derivatives for various applications in materials science and medicinal chemistry.

Role in Carbonylative Coupling Reactions

Beyond classical substitution reactions, the acyl chloride functionality of this compound enables its participation in advanced, metal-catalyzed transformations. These reactions significantly expand the synthetic utility of the indole (B1671886) core, allowing for the formation of complex carbon-carbon bonds.

The carbonyl chloride group can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov In this context, this compound can couple with organoboron reagents, such as arylboronic acids, to form 2-aroylindoles. nih.govwhiterose.ac.uk This reaction provides a powerful and modular method for synthesizing diaryl ketones where one of the aryl groups is the 5-methylindole (B121678) moiety.

The catalytic cycle typically involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. organic-chemistry.org This strategy is highly valued for its functional group tolerance and mild reaction conditions. nih.gov

Table 3: Example of Palladium-Catalyzed Suzuki-Miyaura Coupling This table presents an illustrative example of a potential reaction based on established chemical principles.

Coupling Partner Catalyst System Product Name Product Structure
Phenylboronic acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) (5-methyl-1H-indol-2-yl)(phenyl)methanone

While the preceding sections discuss the reactions of this compound, it is also relevant to consider the advanced carbonylative strategies that can lead to the formation of such indole derivatives. Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are a powerful tool in modern synthesis. beilstein-journals.orgnih.gov

Palladium-catalyzed oxidative carbonylation reactions are particularly noteworthy. beilstein-journals.org For example, processes starting from appropriately substituted anilines, such as 2-alkynylanilines, can undergo a Pd(II)-catalyzed cyclization and carbonylation sequence in the presence of carbon monoxide and an oxidant to yield indole-2-carboxylic acid derivatives. beilstein-journals.orgnih.gov These derivatives, such as esters, are immediate precursors that can be converted to the target acyl chloride via standard methods (e.g., reaction with thionyl chloride or oxalyl chloride). chemicalbook.com These synthetic pathways represent an environmentally friendly and efficient method for constructing the core indole-2-carbonyl structure. beilstein-journals.org

Electrophilic Reactivity and Intramolecular Cyclization Pathways

The inherent reactivity of the indole ring system is characterized by a high electron density, particularly at the C-3 position, which makes it susceptible to electrophilic attack. bhu.ac.inresearchgate.net However, the presence of the strongly electron-withdrawing carbonyl chloride group at the C-2 position modifies this behavior, creating a more complex reactivity profile that can be exploited for synthetic advantage.

The C-2 carbonyl chloride group deactivates the indole ring, especially the C-3 position, towards electrophilic aromatic substitution. Despite this deactivation, several key electrophilic additions can be achieved, often with altered regioselectivity compared to simple indoles.

One of the most effective methods for introducing a substituent at the C-3 position of such deactivated indoles is the Vilsmeier-Haack reaction. ijpcbs.comchemistrysteps.com Treatment of indole-2-carboxylate (B1230498) derivatives with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, a mild electrophile that can formylate the C-3 position to produce 3-formyl-1H-indole-2-carboxylates. rsc.orgresearchgate.net This reaction is a crucial step for building more complex heterocyclic systems.

Friedel-Crafts acylation of indole-2-carboxylates can lead to a mixture of products, with the reaction outcome being highly dependent on the Lewis acid catalyst and the reactivity of the acyl chloride. clockss.org With highly reactive electrophiles like chloroacetyl chloride, acylation may occur exclusively on the benzene (B151609) ring, affording a mixture of the 5- and 7-isomers. clockss.orgacs.org

Halogenation represents another important electrophilic substitution. Even with the deactivating C-2 substituent, the indole nucleus remains sufficiently reactive for halogenation at the C-3 position. For instance, 2-(trifluoromethyl)indole readily reacts with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield the corresponding 3-halo derivatives, often without the need for a Lewis acid catalyst. mdpi.com Similarly, nitration of indole-2-carboxylate derivatives under specific conditions can lead to substitution on the benzene ring, yielding 5-nitro or 6-nitro products. researchgate.net

Table 1: Examples of Intermolecular Electrophilic Additions to Indole-2-Carboxylate Systems

Reaction Type Reagents Position of Substitution Product Type
Vilsmeier-Haack POCl₃, DMF C-3 3-Formylindole
Friedel-Crafts Acylation RCOCl, AlCl₃ C-3, C-5, C-7 3/5/7-Acylindole
Halogenation NBS, NCS, I₂ C-3 3-Haloindole
Nitration HNO₃/H₂SO₄ C-5 / C-6 5/6-Nitroindole

The functional groups at the C-2 and C-3 positions of the indole ring serve as ideal anchor points for intramolecular cyclization, or annulation, to construct fused polycyclic heterocyclic systems. These reactions are pivotal in the synthesis of alkaloids and other biologically active molecules. metu.edu.trresearchgate.net

A prominent strategy involves the derivatives of 3-formyl-1H-indole-2-carboxylates, which are readily prepared via the Vilsmeier-Haack reaction. The condensation of these bifunctional precursors with hydrazine (B178648) hydrate (B1144303) leads to a cyclization reaction that forms the pyridazino[4,5-b]indole core, a valuable heterocyclic scaffold. researchgate.net This transformation efficiently builds a new six-membered ring fused to the b-edge of the indole.

Another powerful approach is the intramolecular Friedel-Crafts reaction. When an appropriate acyl group is attached to the indole nitrogen, it can undergo an intramolecular electrophilic attack on the electron-rich indole ring. For example, substituted methyl 2-(1H-indole-1-carbonyl)acrylates can cyclize in the presence of a Lewis acid to form functionalized 1H-pyrrolo[1,2-a]indoles. acs.org This reaction involves the formation of a bond between the side chain and the C-7 position of the indole nucleus, creating a five-membered ring fused across the N-1 and C-7a positions. Palladium-catalyzed intramolecular annulation reactions have also been developed to create 3,4-fused tricyclic indole skeletons from appropriately substituted precursors. encyclopedia.pub

Table 2: Intramolecular Annulation Strategies for Fused Indole Systems

Precursor Type Reaction Type Fused System Formed
3-Formyl-indole-2-carboxylate Condensation with Hydrazine Pyridazino[4,5-b]indole
N-Acyl Indole Derivative Intramolecular Friedel-Crafts 1H-Pyrrolo[1,2-a]indole
ortho-Iodoaniline with Alkyne Tether Palladium-Catalyzed Annulation 3,4-Fused Tricyclic Indole

Advanced Functionalization of the Indole Ring System Mediated by the Carbonyl Chloride Moiety

The carbonyl chloride group at the C-2 position is not merely a passive spectator; it can be strategically employed to direct the regioselective functionalization of other positions on the indole ring system, including those that are typically less reactive.

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) that complexes with an organolithium reagent, lowering the kinetic acidity of a proton at the adjacent ortho position and facilitating its removal. organic-chemistry.org

While the this compound itself is incompatible with organolithium reagents, it can be readily converted into a robust DMG. For instance, reaction with a secondary amine yields a tertiary amide (e.g., -CONR₂), which is a powerful DMG. organic-chemistry.org This C-2 amide group effectively directs lithiation to the C-3 position. The resulting C-3 lithiated species can be trapped with a wide array of electrophiles, enabling the precise installation of various functional groups at this site.

Functionalization of the benzene ring portion of the indole is more challenging but can be achieved through careful selection of directing groups. To target the C-7 position, a DMG can be installed on the indole nitrogen. N-protection with a carbamate (B1207046) group, for example, can direct lithiation specifically to the C-7 position, providing a route to otherwise inaccessible 7-substituted indoles. Derivatization at the C-4 and C-6 positions via DoM is less common and typically requires more complex substitution patterns on the starting material.

Table 3: Regioselective Functionalization via Directed ortho-Metalation (DoM)

Directing Group (DMG) Position of DMG Position of Lithiation Potential Electrophiles (E+)
Tertiary Amide (-CONR₂) C-2 C-3 Alkyl halides, Aldehydes, CO₂, Silyl chlorides
Carbamate (-O-CONR₂) N-1 C-7 I₂, Trimethyl borate, Acyl chlorides

The nitrogen atom of the indole ring possesses an acidic proton that can be removed by a base, rendering the nitrogen nucleophilic. researchgate.net The presence of the electron-withdrawing 2-carbonyl chloride group significantly increases the acidity of the N-H proton, facilitating its deprotonation under milder conditions than those required for unsubstituted indole.

The resulting indolide anion is a potent nucleophile that readily participates in reactions with various electrophiles. N-alkylation is a common transformation, typically achieved by treating the indole with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) followed by the addition of an alkylating agent like methyl iodide, benzyl (B1604629) bromide, or allyl bromide. mdpi.commdpi.com This provides a straightforward route to a wide range of N-substituted indole-2-carbonyl derivatives.

Beyond simple alkylation, the indole nitrogen can undergo acylation with acyl chlorides or sulfonylation with sulfonyl chlorides to form N-acyl and N-sulfonyl indoles, respectively. mdpi.comresearchgate.net These reactions are valuable for installing protecting groups or for modulating the electronic properties and biological activity of the indole scaffold. Modern catalytic methods, including palladium-catalyzed enantioselective N-allylations, have further expanded the scope of N-H functionalization, allowing for the synthesis of chiral N-alkylated indoles. mdpi.com

Table 4: Representative N-H Functionalization Reactions of Indole-2-Carboxylate Derivatives

Reaction Type Base Electrophile Product
N-Alkylation KOH, NaH Allyl Bromide N-Allyl-indole
N-Alkylation NaH Benzyl Bromide N-Benzyl-indole
N-Sulfonylation NaH Tosyl Chloride (TsCl) N-Tosyl-indole
N-Acylation Base Acetyl Chloride N-Acetyl-indole

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties and reactivity of organic molecules. For derivatives of indole (B1671886), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine key quantum chemical descriptors. These descriptors offer insights into the molecule's stability, reactivity, and potential interaction sites.

DFT calculations would likely reveal a significant dipole moment for the molecule, oriented from the indole ring towards the carbonyl chloride group. The calculated global reactivity descriptors, based on the energies of the frontier molecular orbitals, would provide a quantitative measure of its chemical behavior.

Table 1: Predicted Global Reactivity Descriptors for 5-Methyl-1h-indole-2-carbonyl chloride (Qualitative)

DescriptorPredicted TrendImplication for Reactivity
Ionization Potential (IP) Relatively LowEasier to oxidize compared to unsubstituted indole.
Electron Affinity (EA) Relatively HighReadily accepts electrons.
Electronegativity (χ) Moderate to HighGood electron acceptor.
Hardness (η) Low to ModerateIndicates higher reactivity (soft molecule).
Softness (S) Moderate to HighCorrelates with higher reactivity.
Electrophilicity Index (ω) HighStrong electrophilic character.

These predicted trends suggest that this compound is a reactive molecule, with the carbonyl carbon being a primary site for nucleophilic attack.

Molecular Orbital Analysis of Carbonyl Chloride and Indole Ring System

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule.

For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich indole ring system, particularly on the pyrrole (B145914) moiety and the attached methyl-substituted benzene (B151609) ring. The electron-donating nature of the methyl group would raise the energy of the HOMO compared to the unsubstituted indole, making the molecule more susceptible to electrophilic attack on the ring.

Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl chloride group. The low-lying energy of this orbital would render the carbonyl carbon highly electrophilic and thus, the primary target for nucleophiles. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally signifies higher reactivity. The combined electronic effects of the methyl and carbonyl chloride groups are predicted to result in a relatively small HOMO-LUMO gap for this molecule.

Table 2: Predicted Frontier Molecular Orbital Characteristics

Molecular OrbitalPredicted LocalizationEnergy Level (Relative)Implication
HOMO Indole ring system (especially pyrrole part and C5)HigherSusceptibility to electrophilic attack on the ring.
LUMO Carbonyl chloride group (C=O and C-Cl bonds)LowerHigh electrophilicity of the carbonyl carbon.
HOMO-LUMO Gap Relatively SmallHigh chemical reactivity.

Transition State Modeling for Reaction Pathways and Energy Barriers

Transition state theory is a fundamental concept in chemical kinetics, and computational modeling allows for the elucidation of reaction mechanisms and the determination of activation energy barriers. For this compound, a primary reaction of interest is its acylation of nucleophiles.

Computational modeling of the reaction between this compound and a generic nucleophile (e.g., an amine or an alcohol) would involve mapping the potential energy surface of the reaction. This would typically proceed via a tetrahedral intermediate. DFT calculations can be employed to locate the transition state structure connecting the reactants to this intermediate and the subsequent transition state for the collapse of the intermediate to form the final acylated product and a chloride ion.

The calculated energy barriers for these steps would provide quantitative information about the reaction rate. It is expected that the reaction would have a relatively low activation energy due to the high electrophilicity of the carbonyl carbon, which is further enhanced by the electron-withdrawing nature of the chlorine atom. The modeling could also investigate the influence of the solvent on the reaction pathway and energy barriers, providing a more realistic depiction of the reaction kinetics.

While specific transition state models for this exact molecule are not published, the general mechanism for the acylation reactions of acyl chlorides is well-established, and computational studies on similar systems consistently show the formation of a tetrahedral intermediate as a key step.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 5-Methyl-1h-indole-2-carbonyl chloride by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, often supplemented with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the unambiguous assignment of all hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electron-withdrawing acyl chloride group and the aromatic indole (B1671886) ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the acyl chloride is particularly characteristic, appearing at a significantly downfield chemical shift. DEPT experiments are used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Data is predicted based on the analysis of similar indole structures and the known effects of substituents. Actual values may vary depending on the solvent and experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135 Signal
N-H~11.0-12.0 (broad s)--
C2-COCl-~160-165Quaternary
C3-H~7.2-7.4 (s)~110-115Positive
C4-H~7.5-7.7 (d)~122-125Positive
C5-CH₃~2.4-2.5 (s)~21-22Positive
C5-~130-133Quaternary
C6-H~7.0-7.2 (d)~124-127Positive
C7-H~7.3-7.5 (s)~112-115Positive
C3a-~128-130Quaternary
C7a-~136-138Quaternary

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the strong absorption band of the carbonyl (C=O) group of the acyl chloride. This vibration occurs at a characteristically high wavenumber due to the electron-withdrawing effect of the chlorine atom. Other key vibrations include the N-H stretch of the indole ring and C-H stretches of the aromatic and methyl groups.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Indole)Stretch3300-3500Medium, Broad
C-H (Aromatic)Stretch3000-3100Medium
C-H (Methyl)Stretch2850-2960Medium
C=O (Acyl Chloride)Stretch1780-1820Strong, Sharp
C=C (Aromatic)Stretch1450-1600Medium-Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. It is a critical technique for confirming the identity of this compound. The analysis also reveals characteristic fragmentation patterns that offer further structural confirmation. The presence of a chlorine atom results in a distinctive isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) in a roughly 3:1 ratio.

Interactive Data Table: HRMS Data and Expected Fragments Molecular Formula: C₁₀H₈ClNO

IonCalculated Exact Mass (m/z)Description
[C₁₀H₈³⁵ClNO]⁺193.0294Molecular Ion ([M]⁺)
[C₁₀H₈³⁷ClNO]⁺195.0265Molecular Ion Isotope ([M+2]⁺)
[C₁₀H₈NO]⁺158.0606Loss of Chlorine radical (·Cl)
[C₉H₈N]⁺130.0657Loss of Carbonyl Chloride radical (·COCl)

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities. These methods are used both qualitatively to monitor the progress of a reaction and quantitatively to determine the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound, typically from its precursor, 5-methyl-1H-indole-2-carboxylic acid. A small amount of the reaction mixture is spotted onto a TLC plate (usually silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase). The starting material (a carboxylic acid) is significantly more polar than the product (an acyl chloride). Consequently, the product travels further up the plate, resulting in a higher Retention Factor (R_f) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. figshare.com

Interactive Data Table: Typical TLC Monitoring Parameters

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl acetate/Hexane mixture (e.g., 30:70 v/v)
VisualizationUV light at 254 nm
Expected R_f (Starting Material)~0.2-0.3
Expected R_f (Product)~0.6-0.7

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative assessment of the purity of this compound and for its isolation. thegoodscentscompany.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used. sielc.com The compound is detected as it elutes from the column, typically using a UV-Vis detector set to a wavelength where the indole ring absorbs strongly. By integrating the area of the product peak and comparing it to the total area of all peaks, the purity can be accurately determined. This method is also scalable for preparative separation to obtain highly pure material. sielc.com

Interactive Data Table: Typical HPLC Method Parameters

ParameterDescription
ColumnC18 (Reversed-Phase)
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectorUV-Vis at ~254 nm or 280 nm
PurposePurity assessment and quantitative analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the characterization of volatile and semi-volatile products that may arise during the synthesis, storage, or reaction of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it an indispensable tool for identifying reaction byproducts, impurities, or degradation products.

In a typical GC-MS analysis, the sample mixture is vaporized and injected into the GC column. The separation of components is achieved based on their differential partitioning between a stationary phase coated on the column and a mobile gaseous phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times. As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are ionized, most commonly by electron ionization (EI), which bombards them with high-energy electrons. This process not only creates a molecular ion (M⁺) but also induces fragmentation of the molecule into smaller, characteristic charged fragments. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum serves as a chemical "fingerprint," allowing for the structural elucidation of the compound.

For a reactive species like this compound, GC-MS is particularly useful for monitoring reaction progress and purity. The high reactivity of the acyl chloride functional group means that byproducts can form through various pathways, such as hydrolysis with trace amounts of water to form 5-methyl-1H-indole-2-carboxylic acid, or decarboxylation under thermal stress in the GC injector port.

The mass spectrum of this compound itself would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the lability of the acyl chloride group, this peak may be of low intensity. The most significant fragmentation pathway for acyl chlorides is the alpha-cleavage, involving the loss of the chlorine radical to form a highly stable acylium ion. ucalgary.calibretexts.org This acylium ion is resonance-stabilized and typically gives rise to the base peak in the spectrum.

Further fragmentation of the 5-methyl-1H-indole core can also occur, although the aromatic indole ring system is comparatively stable. The interpretation of these fragmentation patterns, combined with the retention time data, allows for the unambiguous identification of volatile species in the sample.

Below is a representative table of hypothetical data from a GC-MS analysis of a reaction mixture containing this compound, illustrating how the technique can be used to identify the target compound and potential volatile byproducts.

Peak No.Retention Time (min)Compound IdentityMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z) and Interpretation
18.455-Methyl-1H-indole131130 ([M-H]⁺), 103, 77
212.78This compound193/195 (Cl isotopes)158 ([M-Cl]⁺, Acylium ion), 130 ([M-COCl]⁺), 103, 77
314.125-Methyl-1H-indole-2-carboxylic acid175158 ([M-OH]⁺), 130 ([M-COOH]⁺), 131

Interpretation of Research Findings:

Peak 1 (Retention Time 8.45 min): Identified as 5-Methyl-1H-indole. Its earlier elution compared to the other compounds is consistent with its lower molecular weight and lack of a polar carbonyl group. The mass spectrum shows a molecular ion at m/z 131 and a significant [M-H]⁺ fragment at m/z 130, which is characteristic of indole compounds. This could be present as an impurity or a degradation product formed via decarboxylation of the carbonyl chloride under thermal stress.

Peak 2 (Retention Time 12.78 min): This peak corresponds to the target compound, this compound. The mass spectrum would display a characteristic isotopic pattern for the molecular ion at m/z 193 and 195, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The most prominent peak (base peak) is observed at m/z 158, which corresponds to the [M-Cl]⁺ fragment. This results from the facile loss of the chlorine atom to form a stable acylium ion, a hallmark fragmentation pattern for acyl chlorides. libretexts.org Further fragmentation to m/z 130 represents the loss of carbon monoxide (CO) from the acylium ion.

Peak 3 (Retention Time 14.12 min): Attributed to 5-Methyl-1H-indole-2-carboxylic acid, the hydrolysis product. Its longer retention time is due to the polar carboxylic acid group, which increases interaction with the stationary phase. The mass spectrum shows a molecular ion at m/z 175. Key fragments include m/z 158 from the loss of a hydroxyl radical (-OH) and m/z 130, corresponding to the loss of the entire carboxyl group (-COOH).

This detailed analysis demonstrates the power of GC-MS in not only confirming the presence of the desired product but also in identifying and structurally characterizing volatile impurities and byproducts, providing critical insights for reaction optimization and quality control.

Advanced Applications in Chemical Synthesis

Utilization as a Key Synthon for Complex Molecular Architectures

The 5-methyl-1H-indole-2-carbonyl chloride scaffold serves as a fundamental building block for the synthesis of a diverse array of complex molecules, particularly those with potential biological activity. The indole (B1671886) nucleus is a prevalent motif in numerous natural products and pharmaceuticals, and the 5-methyl substitution can enhance lipophilicity and modulate biological interactions. rsc.orgnih.gov The carbonyl chloride functionality at the 2-position provides a highly reactive site for the introduction of various substituents and the construction of more elaborate structures.

The reactivity of the acyl chloride group allows for facile reactions with a wide range of nucleophiles, including amines, alcohols, and carbanions. This enables the straightforward formation of amides, esters, and ketones, respectively, thereby providing access to a multitude of derivatives. For instance, the reaction with primary and secondary amines leads to the formation of corresponding amides, which are common functionalities in many biologically active compounds.

A notable application of this synthon is in the construction of molecules containing the indole-2-carboxamide moiety. This structural unit is found in a variety of compounds with interesting pharmacological properties. The synthesis typically involves the straightforward acylation of an appropriate amine with this compound.

ReactantProductReaction Type
Primary Amine (R-NH2)5-Methyl-N-substituted-1H-indole-2-carboxamideAcylation
Secondary Amine (R2NH)5-Methyl-N,N-disubstituted-1H-indole-2-carboxamideAcylation
Alcohol (R-OH)Substituted-5-methyl-1H-indole-2-carboxylateEsterification

Integration into Multi-Step Synthetic Sequences Towards Target Molecules

The utility of this compound extends beyond the synthesis of simple derivatives; it is a key intermediate in multi-step synthetic sequences aimed at constructing complex target molecules. researchgate.net Its ability to introduce the 5-methyl-1H-indole-2-carbonyl unit early in a synthetic route allows for subsequent modifications and elaborations to build molecular complexity.

In a typical multi-step synthesis, the indole derivative formed from this compound can undergo further transformations at various positions of the indole ring. For example, the nitrogen atom of the indole can be alkylated or arylated, and the C3 position is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. This step-wise approach provides a high degree of control over the final structure of the target molecule.

One common strategy involves the initial formation of an amide or ester from this compound, followed by modifications to other parts of the molecule. This approach has been utilized in the synthesis of various biologically active compounds where the 5-methylindole-2-carboxamide or ester moiety is a crucial pharmacophore.

Development of Novel Heterocyclic Systems Incorporating the 5-Methyl-1H-indole Scaffold

A significant area of research involves the use of this compound in the development of novel heterocyclic systems. The reactivity of the acyl chloride allows for its participation in cyclization reactions to form fused heterocyclic structures. These novel ring systems often exhibit unique chemical and biological properties.

For example, derivatives of this compound can be designed to contain a second reactive group, which can then undergo an intramolecular cyclization to form a new heterocyclic ring fused to the indole core. This strategy has been employed to synthesize a variety of fused systems, such as pyrazino-, pyridazino-, and pyrimido[3,4-a]indoles.

The synthesis of these fused systems often involves the initial reaction of this compound with a bifunctional nucleophile. The resulting intermediate can then be induced to cyclize, often under thermal or acidic/basic conditions, to yield the desired fused heterocyclic compound. The specific nature of the bifunctional nucleophile determines the type of heterocyclic ring that is formed.

Bifunctional NucleophileFused Heterocyclic System
1,2-DiaminoethanePyrazino[3,4-a]indole derivative
Hydrazine (B178648)Pyridazino[3,4-a]indole derivative
AmidinesPyrimido[3,4-a]indole derivative

The development of these novel heterocyclic systems is of great interest in medicinal chemistry, as they represent new chemical space to explore for the discovery of drugs with novel mechanisms of action.

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